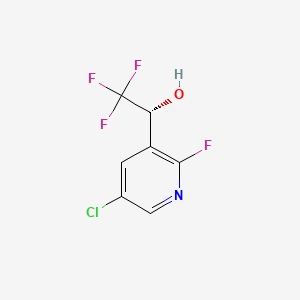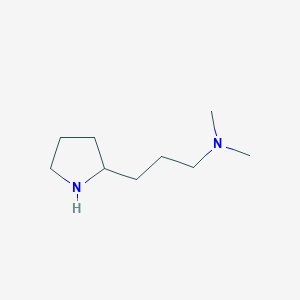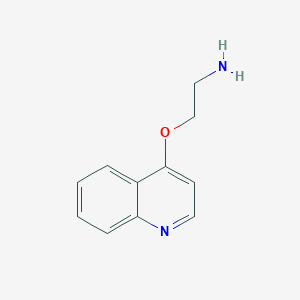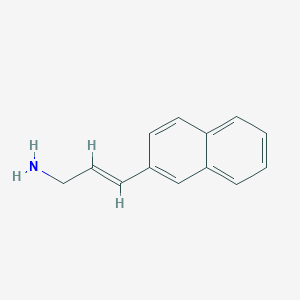aminehydrochloride](/img/structure/B13611292.png)
[(2,2-Dimethylcyclopentyl)methyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylcyclopentyl)methylaminehydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.7148 . This compound is characterized by its cyclopentyl ring structure with two methyl groups and a methylamine group attached, making it a unique amine derivative.
Méthodes De Préparation
The synthesis of (2,2-Dimethylcyclopentyl)methylaminehydrochloride typically involves the reaction of 2,2-dimethylcyclopentylmethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(2,2-Dimethylcyclopentyl)methylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Applications De Recherche Scientifique
(2,2-Dimethylcyclopentyl)methylaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amine derivatives.
Biology: This compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylcyclopentyl)methylaminehydrochloride involves its interaction with biological molecules, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparaison Avec Des Composés Similaires
(2,2-Dimethylcyclopentyl)methylaminehydrochloride can be compared with other similar compounds such as:
Cyclopentylamine: A simpler amine with a cyclopentyl ring but without the additional methyl groups.
Dimethylcyclopentylamine: Similar structure but lacks the methylamine group.
Methylamine hydrochloride: A simpler amine salt without the cyclopentyl ring. The uniqueness of (2,2-Dimethylcyclopentyl)methylaminehydrochloride lies in its specific combination of a cyclopentyl ring with methyl and methylamine groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H20ClN |
|---|---|
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
1-(2,2-dimethylcyclopentyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2)6-4-5-8(9)7-10-3;/h8,10H,4-7H2,1-3H3;1H |
Clé InChI |
STBWHERZVFBAPT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1CNC)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















